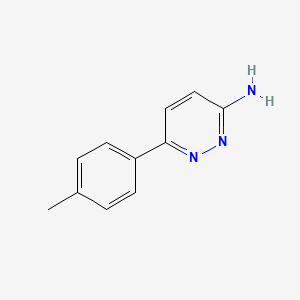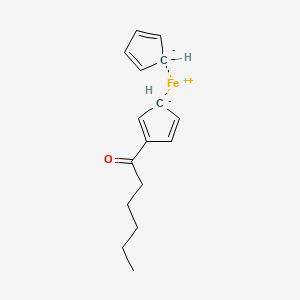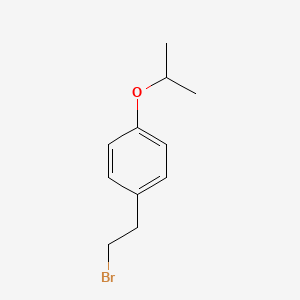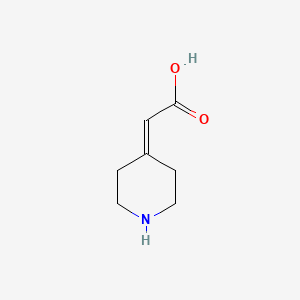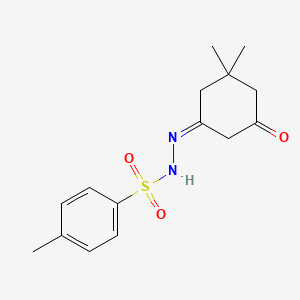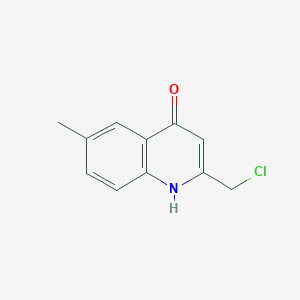
2-(Chloromethyl)-6-methyl-4(1H)-quinolinone
Descripción general
Descripción
“2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” is a quinolinone derivative. Quinolinones are a class of organic compounds that contain a quinoline (a heterocyclic aromatic organic compound) and a ketone functional group .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” would consist of a quinoline ring with a ketone functional group at the 4-position, a methyl group at the 6-position, and a chloromethyl group at the 2-position .Chemical Reactions Analysis
Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic ring and the carbonyl group . The chloromethyl group can also participate in reactions, acting as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” would depend on its specific structure. Quinolinones are generally crystalline solids with high melting points due to their aromaticity and the presence of the carbonyl group .Aplicaciones Científicas De Investigación
Cancer Research
- Anticancer Agents Development : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones, utilized as key intermediates in developing novel anticancer agents with 4-anilinoquinazoline scaffolds, demonstrated promising in vitro anticancer activity (Hong-Ze Li et al., 2010).
- Synthesis of Quinolinone Derivatives : The synthesis of novel 4-pyrazolylquinolinone derivatives from 4-hydrazino-1-methyl-2(1H)quinolinone has been reported, expanding the chemical diversity for potential anticancer compounds (M. Abass, 2000).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : The synthesized 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH) showed a significant inhibition effect on carbon steel corrosion in hydrochloric acid solution, acting as a mixed-type inhibitor and forming a protective film on the metal surface (M. Faydy et al., 2016).
Antibacterial Activity
- Development of Pyranoquinoline Derivatives : The synthesis of pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Sakineh Asghari et al., 2014).
- Quinolone-Based Antibacterial Drugs : Quinolones, including analogues of 2-(chloromethyl)-6-methyl-4(1H)-quinolinone, have been widely used as broad-spectrum antibacterial drugs. Recent research has focused on synthesizing novel quinolone analogues with enhanced activity against bacterial diseases (A. Naeem et al., 2016).
Material Science
- Synthesis of Metaloquinolate-Containing Polymers : The synthesis of the monomer 5-methyl(2-methacryloylethyloxy)-8-quinolinol from 5-chloromethyl-8-quinolinol hydrochloride for the creation of metaloquinolate-containing polymers shows promise in the development of materials with high thermal stability and strong fluorescence, potentially applicable in OLEDs (Mei Qun-bo et al., 2007).
Propiedades
IUPAC Name |
2-(chloromethyl)-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-10-9(4-7)11(14)5-8(6-12)13-10/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVBJWGWJUUPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589825 | |
| Record name | 2-(Chloromethyl)-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methyl-4(1H)-quinolinone | |
CAS RN |
946755-45-9 | |
| Record name | 2-(Chloromethyl)-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)
![4-[(Propan-2-yl)amino]oxane-4-carboxylic acid](/img/structure/B1626945.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626948.png)
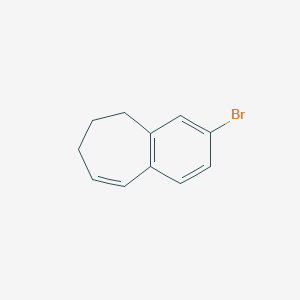
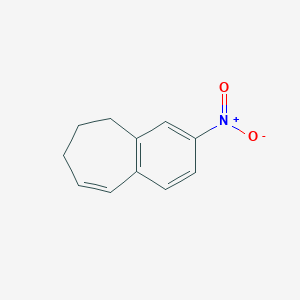
![[2-Hydroxy-2-(4-iodophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1626952.png)
![5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1626954.png)
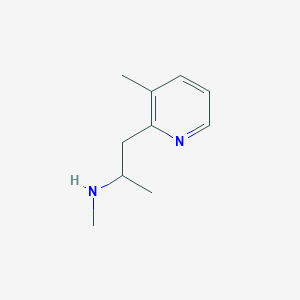
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone](/img/structure/B1626956.png)
